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Compound of Interest

Compound Name: 1-Methyluracil

Cat. No.: B015584 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-methyluracil as a

model nucleobase in various research applications. Detailed experimental protocols,

quantitative data, and workflow visualizations are included to facilitate its use in laboratory

settings.

Introduction to 1-Methyluracil as a Model
Nucleobase
1-methyluracil is a pyrimidine derivative that serves as an excellent model compound in

nucleic acid research.[1][2] Its structure is analogous to uracil, a fundamental component of

ribonucleic acid (RNA), with a methyl group at the N1 position, which mimics the attachment of

the ribose sugar. This modification prevents the formation of N1-H hydrogen bonds, simplifying

the study of other interactions. Its well-defined structure and properties make it an invaluable

tool for investigating DNA/RNA structure, photodamage, and interactions with other molecules,

including potential drug candidates.

Physicochemical Properties of 1-Methyluracil
A summary of the key physicochemical properties of 1-methyluracil is presented in Table 1.

This data is essential for designing experiments and interpreting results.

Table 1: Physicochemical Properties of 1-Methyluracil
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Property Value Reference

Molecular Formula C₅H₆N₂O₂ [1]

Molecular Weight 126.11 g/mol [1]

CAS Number 615-77-0 [1]

Melting Point 236-238 °C

Solubility
Soluble in 1 M NaOH (50

mg/mL)

pKa 9.77 ± 0.10 [1]

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

Count
2 [1]

Appearance White solid

Synthesis of 1-Methyluracil
While several methods for the synthesis of uracil derivatives exist, a common approach

involves the methylation of uracil. Below is a general protocol adapted from the synthesis of

related compounds.[3][4][5]

Protocol: Synthesis of 1-Methyluracil
Materials:

Uracil

Dimethyl sulfate (DMS) or Methyl iodide (CH₃I)

Anhydrous potassium carbonate (K₂CO₃)

Anhydrous N,N-Dimethylformamide (DMF)

Dichloromethane (CH₂Cl₂)
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Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Ethyl acetate and hexane for chromatography

Procedure:

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve

uracil (1 equivalent) in anhydrous DMF.

Addition of Base: Add anhydrous potassium carbonate (2-3 equivalents) to the solution.

Methylation: Cool the mixture in an ice bath and add dimethyl sulfate or methyl iodide (1.1

equivalents) dropwise.

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor

the reaction progress by Thin Layer Chromatography (TLC).

Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution.

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

Washing: Combine the organic layers and wash with water and then brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate under reduced pressure.

Purification: Purify the crude product by silica gel column chromatography using a gradient of

ethyl acetate in hexane to afford pure 1-methyluracil.

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and

mass spectrometry.
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Applications and Experimental Protocols
Studying Hydrogen Bonding Interactions
1-methyluracil is frequently used to study hydrogen bonding networks in nucleobase pairing

and crystal packing. The methylation at the N1 position simplifies the hydrogen bonding pattern

compared to uracil, allowing for more straightforward analysis of the remaining N3-H and C=O

interactions.

Caption: Workflow for hydrogen bonding analysis of 1-methyluracil.

Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of 1-methyluracil with ~200 mg of dry KBr powder in an agate

mortar.

Transfer the mixture to a pellet-pressing die.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent pellet.

Instrument Parameters:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

Detector: Deuterated Triglycine Sulfate (DTGS) or Mercury Cadmium Telluride (MCT).

Spectral Range: 4000-400 cm⁻¹.

Resolution: 2-4 cm⁻¹.

Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.[6]

Background: A background spectrum of a pure KBr pellet should be collected under the

same conditions.

Data Analysis:

Identify the N-H stretching and C=O stretching vibrational bands.
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Shifts in these band positions compared to the gas phase or in non-polar solvents can

provide information about the strength and nature of hydrogen bonding.

Table 2: Key FT-IR Vibrational Frequencies for 1-Methyluracil

Vibrational Mode Frequency Range (cm⁻¹) Notes

N-H Stretch 3200-3000
Broadening and red-shifting

indicate hydrogen bonding.

C-H Stretch (methyl) 3000-2850

C=O Stretch 1750-1650

Splitting or shifting of these

bands can indicate different

hydrogen bonding

environments for the two

carbonyl groups.

Ring Vibrations 1650-1400

Model for Photochemical Damage to DNA
1-methyluracil is an excellent model for studying the photodimerization reactions that occur in

DNA upon exposure to UV radiation.[7][8][9] The most common photoproducts are cyclobutane

pyrimidine dimers (CPDs).
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Caption: Workflow for studying photodimerization and repair.

Materials:
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1-methyluracil

Acetonitrile (spectroscopic grade)

Quartz cuvettes or reaction vessel

UV lamp (e.g., 254 nm)

HPLC system with a UV detector

NMR spectrometer

Mass spectrometer

Procedure:

Sample Preparation: Prepare a solution of 1-methyluracil in acetonitrile at a known

concentration (e.g., 1 mM).

Irradiation: Place the solution in a quartz cuvette and irradiate with a UV lamp at a fixed

distance for a specific duration. Samples should be taken at different time points to monitor

the reaction progress.

Analysis:

HPLC: Inject the irradiated samples into an HPLC system (e.g., C18 column) to separate

the remaining monomer from the photoproducts. Quantify the components by integrating

the peak areas at an appropriate wavelength (e.g., 260 nm).

NMR and Mass Spectrometry: Isolate the photoproducts by preparative HPLC and

characterize their structures using ¹H NMR, ¹³C NMR, and mass spectrometry to identify

the different cyclobutane dimer isomers.

Structural Elucidation by X-ray Crystallography and
NMR Spectroscopy
The precise three-dimensional structure of 1-methyluracil and its complexes can be

determined using single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR)
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spectroscopy.

Crystal Growth:

Dissolve purified 1-methyluracil in a suitable solvent or solvent mixture (e.g., water,

ethanol).

Allow the solvent to evaporate slowly at room temperature to obtain single crystals of

sufficient size and quality.

Data Collection:

Diffractometer: A single-crystal X-ray diffractometer with a CCD or CMOS detector.

X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.

Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal

vibrations.

Data Collection Strategy: A series of diffraction images are collected over a range of crystal

orientations.

Structure Solution and Refinement:

The diffraction data is processed to obtain a set of structure factors.

The crystal structure is solved using direct methods or Patterson methods.

The atomic positions and thermal parameters are refined against the experimental data.

Table 3: Crystallographic Data for 1-Methyluracil at 15 K
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Parameter Value Reference

Crystal System Orthorhombic [10]

Space Group Ibam [10]

a (Å) 13.213 (2) [10]

b (Å) 13.172 (2) [10]

c (Å) 6.163 (1) [10]

Volume (Å³) 1073.4 (3) [10]

Z 8 [10]

Sample Preparation:

Dissolve 5-10 mg of 1-methyluracil in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆,

CDCl₃) in an NMR tube.

Ensure the sample is fully dissolved and free of any particulate matter.

Instrument Parameters (for a 500 MHz spectrometer):

¹H NMR:

Pulse Program: Standard single-pulse experiment.

Number of Scans: 8-16.

Relaxation Delay: 1-2 seconds.[11]

¹³C NMR:

Pulse Program: Proton-decoupled single-pulse experiment.

Number of Scans: 1024 or more, depending on concentration.

Relaxation Delay: 2-5 seconds.[12]
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Table 4: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1-Methyluracil in DMSO-d₆

Nucleus Chemical Shift (ppm)

¹H

N3-H ~11.2

C6-H ~7.6

C5-H ~5.5

N1-CH₃ ~3.2

¹³C

C4 ~164

C2 ~151

C6 ~142

C5 ~100

N1-CH₃ ~35

Application in Drug Development
1-methyluracil and its derivatives are valuable in drug development for several reasons:

Anticancer Agents: As an analog of a nucleic acid component, it can be used in the design of

antimetabolites that interfere with DNA/RNA synthesis in cancer cells.

Enzyme Inhibition Studies: It can serve as a model substrate or inhibitor for enzymes

involved in nucleotide metabolism and DNA repair, such as uracil-DNA glycosylase.[13][14]

[15][16]

Metal-Based Therapeutics: 1-methyluracil can form complexes with metal ions (e.g.,

platinum, copper), providing a scaffold for the development of novel metallodrugs.
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Caption: Drug discovery workflow using 1-methyluracil derivatives.

Conclusion
1-methyluracil is a versatile and indispensable tool in nucleic acid research and drug

development. Its simplified structure, while retaining key features of uracil, allows for detailed

investigations into fundamental biological processes such as hydrogen bonding, photodamage,

and enzymatic repair. The protocols and data provided in these application notes are intended
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to serve as a valuable resource for researchers utilizing 1-methyluracil as a model

nucleobase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b015584#using-1-methyluracil-as-a-model-
nucleobase-in-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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